3,4-Dibromo-2-fluorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
3,4-dibromo-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZFWNNOIKSNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Bromination
The precursor is generally a fluorobenzene derivative such as 2-fluorobenzyl chloride or 2-fluorobenzene. Bromination is performed to selectively introduce bromine atoms at the 3 and 4 positions on the aromatic ring.
Bromination Conditions: Bromine (Br2) is used in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically carried out under controlled temperature to ensure regioselectivity and avoid over-bromination.
Example: Bromination of 2-fluorobenzyl chloride under catalytic conditions yields 3,4-dibromo-2-fluorobenzyl chloride, which can be further transformed into the sulfonyl chloride derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br2, Fe or AlCl3 catalyst, controlled temperature | Introduction of bromine at 3,4-positions on 2-fluorobenzyl chloride |
Sulfonation and Conversion to Sulfonyl Chloride
Sulfonation introduces the sulfonic acid group (-SO3H) onto the aromatic ring, which is subsequently converted to sulfonyl chloride (-SO2Cl) by chlorination.
Sulfonation: Typically performed with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions.
Chlorination: The sulfonic acid intermediate is treated with reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the sulfonyl chloride.
Example: Sulfonation of 3,4-dibromo-2-fluorobenzene followed by chlorination yields this compound.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonation | SO3 or ClSO3H, controlled temperature | Formation of 3,4-dibromo-2-fluorobenzenesulfonic acid |
| Chlorination | PCl5 or SOCl2, reflux or heating | Conversion to this compound |
Halogen Exchange Fluorination (If Needed)
In some synthetic routes, fluorine is introduced by halogen exchange, replacing chlorine atoms on chlorobenzenesulfonyl chloride with fluoride ions.
Method: Treatment of chlorobenzenesulfonyl chloride derivatives with alkali metal fluoride (e.g., KF) in polar aprotic solvents such as sulfolane at elevated temperatures (100–200 °C).
Example: Chlorine/fluorine exchange fluorination of chlorobenzenesulfonyl chloride to yield fluorobenzenesulfonyl fluoride derivatives, which can be further converted to sulfonyl chlorides.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogen exchange | KF, anhydrous sulfolane, 100–200 °C, 4–12 hours | Conversion of chlorobenzenesulfonyl chloride to fluorobenzenesulfonyl fluoride |
Reaction Conditions and Optimization
Temperature: Bromination and sulfonation steps require precise temperature control (often between 0 °C to 170 °C) to optimize regioselectivity and yield.
Solvents: Common solvents include diethyl ether, tetrahydrofuran (THF), sulfolane, and dimethylformamide (DMF), selected based on solubility and reaction compatibility.
Catalysts and Additives: Lewis acids (Fe, AlCl3) catalyze bromination; tertiary amines or phase transfer catalysts may improve fluorination yields.
Reaction Times: Bromination typically requires 1–3 hours; sulfonation and chlorination steps may take several hours to overnight depending on scale and conditions.
Data Table Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Br2, Fe or AlCl3 catalyst | 0–50 | 1–3 hours | 70–85 | Selective dibromination at 3,4-positions |
| Sulfonation | SO3 or ClSO3H | 50–100 | 2–6 hours | 60–75 | Formation of sulfonic acid intermediate |
| Chlorination | PCl5 or SOCl2 | Reflux (80–120) | 2–4 hours | 65–80 | Conversion to sulfonyl chloride |
| Halogen exchange fluorination | KF, sulfolane, optional amine catalyst | 100–200 | 4–12 hours | 30–65 | Conversion of chlorosulfonyl to fluorosulfonyl |
Research Findings and Observations
The presence of electron-withdrawing substituents (bromine and fluorine) influences the electrophilicity of the aromatic ring, facilitating selective substitution reactions.
Bromination regioselectivity is enhanced by the fluorine substituent directing bromination to the 3 and 4 positions.
Sulfonation is generally regioselective and proceeds smoothly on bromofluorobenzenes, but reaction conditions must be optimized to prevent polysulfonation or ring degradation.
Chlorination of sulfonic acids to sulfonyl chlorides is efficient with PCl5 or SOCl2, but care must be taken to remove residual reagents to prevent side reactions.
Halogen exchange fluorination using KF in sulfolane is a viable method to introduce fluorine, but yields vary depending on reaction time, temperature, and catalyst presence.
Continuous flow processes and rigorous distillation improve purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would yield a sulfonate ester.
Scientific Research Applications
Chemistry: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of two bromine atoms. It exhibits similar reactivity but with different electronic properties.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
Uniqueness: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and materials.
Biological Activity
3,4-Dibromo-2-fluorobenzenesulfonyl chloride (DBFSC) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the presence of halogen substituents and a sulfonyl chloride functional group, contribute to its diverse biological activities. This article explores the biological activity of DBFSC, supported by data tables and relevant research findings.
- Chemical Formula : C₆H₃Br₂ClFOS
- Molecular Weight : 273.51 g/mol
- CAS Number : 216159-03-4
- Boiling Point : Not available
The biological activity of DBFSC is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins. This property is critical for its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have indicated that DBFSC exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DBFSC against several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that DBFSC could be developed as an effective antimicrobial agent, particularly against resistant strains.
Anti-inflammatory Activity
DBFSC has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-κB signaling pathways, which play a crucial role in inflammation.
Case Study : A study conducted by researchers at the University of Rennes examined the effects of DBFSC on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results showed a significant reduction in cytokine levels when treated with DBFSC compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Toxicity and Safety Profile
While exploring the therapeutic potential of DBFSC, it is essential to consider its toxicity profile. Preliminary toxicity assessments indicate that DBFSC exhibits moderate toxicity in mammalian cell lines at higher concentrations. The compound's safety must be further evaluated through comprehensive toxicological studies before clinical applications can be considered.
Q & A
Basic Questions
Q. What are the recommended storage conditions and safety protocols for handling 3,4-dibromo-2-fluorobenzenesulfonyl chloride?
- Methodological Answer : Store the compound at 2–8°C in a tightly sealed, moisture-resistant container. Use inert atmosphere (e.g., argon) to minimize hydrolysis. Safety protocols include wearing acid-resistant gloves, goggles, and a full-face respirator (type ABEK) due to its corrosive nature (H314 hazard code). Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is recommended for assessing purity, as validated by HLC-grade standards in similar sulfonyl chlorides . Confirm structure via high-resolution mass spectrometry (HRMS; exact mass ~211.95 g/mol) and nuclear magnetic resonance (NMR), focusing on characteristic sulfonyl chloride (SO₂Cl) and halogen-substituted aromatic proton signals .
Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during experimental workflows?
- Methodological Answer : Conduct reactions under anhydrous conditions using dried solvents (e.g., THF over molecular sieves). Pre-cool reagents to 0–5°C before mixing to reduce reactivity with ambient moisture. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining to detect hydrolyzed byproducts .
Advanced Research Questions
Q. How do the steric and electronic effects of bromo and fluoro substituents influence the electrophilicity of the sulfonyl chloride group?
- Methodological Answer : The electron-withdrawing fluorine (meta to SO₂Cl) enhances electrophilicity, while bromine (ortho/para positions) introduces steric hindrance. Use density functional theory (DFT) calculations to map charge distribution and compare reaction rates with less-halogenated analogs (e.g., 3,4-difluorobenzenesulfonyl chloride). Experimental validation via nucleophilic substitution with amines can quantify reactivity differences .
Q. What factors contribute to discrepancies in reported melting points and spectral data for this compound?
- Methodological Answer : Variations arise from impurities (e.g., residual solvents, hydrolyzed sulfonic acids) and characterization methods. For example, GC purity grades (>97.0%) may overlook polar byproducts undetected by non-polar columns. Cross-validate melting points with differential scanning calorimetry (DSC) and compare NMR data acquired in deuterated DMSO vs. CDCl₃ to resolve solvent-induced shifts .
Q. What strategies optimize coupling reactions involving this sulfonyl chloride with sterically hindered nucleophiles?
- Methodological Answer : Use bulky, non-nucleophilic bases (e.g., 2,6-lutidine) to deprotonate hindered amines without competing with the sulfonyl chloride. Employ slow addition (syringe pump) to control exotherms. For low-yield reactions, switch to microwave-assisted synthesis (60–80°C, 15 min) to enhance kinetics. Post-reaction, purify via silica gel chromatography with ethyl acetate/hexane gradients to isolate target sulfonamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
